Tumour‑to‑Eye Contrast Ratio of ¹²³I‑Iomethin (NM‑113) Versus ⁶⁷Ga‑Citrate in the Syrian Hamster Greene Melanoma Model
In a direct head‑to‑head biodistribution study in Syrian golden hamsters bearing the Greene melanoma, ¹³¹I‑labelled NM‑113 achieved a tumour‑to‑eye ratio of 8.9, whereas ⁶⁷Ga‑citrate yielded a tumour‑to‑eye ratio of 44.8 at 24 h post‑injection. The 5‑fold inferior eye‑sparing contrast of NM‑113, driven by its melanin affinity causing high retention in the pigmented uveal tract, led the investigators to conclude that ⁶⁷Ga‑citrate was more promising for clinical ocular scintigraphy [REFS‑1]. This same study noted that the high melanoma uptake of NM‑113 proved incidental and could not be pharmacologically enhanced [REFS‑1].
| Evidence Dimension | Tumour-to-eye uptake ratio at 24 h post-injection |
|---|---|
| Target Compound Data | NM‑113 (¹³¹I‑Iomethin): tumour/eye ratio = 8.9 |
| Comparator Or Baseline | ⁶⁷Ga‑citrate: tumour/eye ratio = 44.8 |
| Quantified Difference | ⁶⁷Ga‑citrate exhibits approximately 5.0‑fold higher tumour‑to‑eye contrast |
| Conditions | Syrian golden hamsters with Greene melanoma; ¹³¹I‑labelled NM‑113 and ⁶⁷Ga‑citrate administered intravenously; dissection and gamma counting at 24 h |
Why This Matters
For procurement decisions in experimental ocular melanoma imaging, this direct comparator data quantifies the limitation of Iomethin as a stand‑alone imaging agent and supports its use primarily as a reference standard or melanin‑binding tool compound rather than a primary diagnostic tracer.
- [1] van Langevelde A, Bakker CNM, Boer H, Ilmer TAM, Journée‑de Korver JA, Kaspersen FM, Noach EL, Oosterhuis JA, Pauwels EKJ. Potential radiopharmaceuticals for the detection of ocular melanoma. Part II. Iodoquinoline derivatives and ⁶⁷Ga‑citrate. Eur J Nucl Med. 1986;12(2):96‑104. doi:10.1007/BF00364737 View Source
